Selenocyanic acid, butyl ester

Description

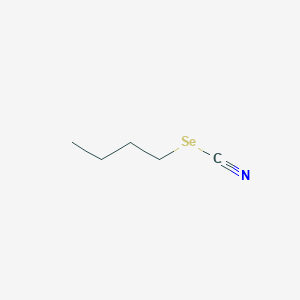

Selenocyanic acid, butyl ester (C₅H₉NSe, molecular weight ≈ 162 g/mol) is an organoselenium compound derived from selenocyanic acid (HSeCN). Its structure consists of a butyl group (-C₄H₉) bonded to a selenocyanate (-SeCN) functional group. This compound is part of a broader class of selenocyanic acid esters, which exhibit unique chemical and biological properties due to the electronegativity and polarizability of selenium.

Properties

CAS No. |

4700-45-2 |

|---|---|

Molecular Formula |

C5H9NSe |

Molecular Weight |

162.10 g/mol |

IUPAC Name |

butyl selenocyanate |

InChI |

InChI=1S/C5H9NSe/c1-2-3-4-7-5-6/h2-4H2,1H3 |

InChI Key |

VIOHIHGFOAWMAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Se]C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenocyanic acid, butyl ester can be synthesized through the esterification of selenocyanic acid with butanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Selenocyanic acid+Butanol→Selenocyanic acid, butyl ester+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the ester. The reaction is carried out in a reactor where selenocyanic acid and butanol are continuously fed, and the ester is continuously removed to drive the reaction to completion.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to yield selenocyanic acid and butanol.

Reduction: The ester can be reduced to its corresponding alcohol and selenide using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Hydrolysis: Selenocyanic acid and butanol.

Reduction: Butanol and selenide.

Substitution: Depending on the nucleophile, different substituted selenocyanic acid esters.

Scientific Research Applications

Selenocyanic acid, butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other selenium-containing compounds.

Biology: Studied for its potential antioxidant properties due to the presence of selenium.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in drugs that require selenium as a component.

Industry: Utilized in the production of fragrances and flavorings due to its ester properties.

Mechanism of Action

The mechanism of action of selenocyanic acid, butyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release selenocyanic acid, which can then participate in redox reactions due to the presence of selenium. These redox reactions are crucial in biological systems where selenium acts as an antioxidant, protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group(s) | Key Structural Features |

|---|---|---|---|---|

| Selenocyanic acid, butyl ester | C₅H₉NSe | ~162 | -SeCN (selenocyanate) | Selenium atom enhances polarizability |

| n-Butyl acetate | C₆H₁₂O₂ | 116.16 | -OAc (acetate) | Ester with oxygen-based polarity |

| Butyl benzoate | C₁₁H₁₄O₂ | 178.23 | -OAc (benzoate) | Aromatic ring introduces rigidity |

| Butyl salicylate | C₁₁H₁₄O₃ | 194.23 | -OAc (salicylate), -OH | Ortho-hydroxyl group for H-bonding |

| Succinic acid, butyl ethyl ester | C₁₀H₁₈O₄ | 202.25 | Two ester groups | Flexible aliphatic backbone |

Key Observations :

- Selenium vs. Oxygen: The -SeCN group in selenocyanic acid esters introduces distinct electronic properties compared to oxygen-based esters (e.g., n-butyl acetate). Selenium’s larger atomic size and lower electronegativity may enhance hydrophobic interactions and alter redox activity .

- Aromatic vs. Aliphatic Esters: Butyl benzoate and salicylate contain aromatic rings, which confer rigidity and π-π stacking capabilities, absent in the aliphatic selenocyanic acid butyl ester .

Physical and Chemical Properties

| Compound | Boiling Point (°C) | Solubility in Water | Stability Notes |

|---|---|---|---|

| This compound | Not reported | Likely low (hydrophobic) | Susceptible to Se-C bond cleavage under UV/heat |

| n-Butyl acetate | 126 | Slightly soluble (0.6 g/L) | Stable under ambient conditions |

| Butyl benzoate | 250 | Practically insoluble | Thermally stable up to 200°C |

| Butyl salicylate | 259 | Insoluble | Sensitive to hydrolysis |

| Succinic acid, butyl ethyl ester | 285 | Low solubility | High thermal stability |

Key Observations :

- Solubility: Selenocyanic acid esters are expected to have low water solubility due to the hydrophobic butyl chain and selenium moiety, similar to butyl benzoate and salicylate .

- Stability: The Se-C bond in selenocyanic acid esters may be less stable than C-O bonds in conventional esters, requiring careful handling to avoid degradation .

Molecular Interactions and Crystallography

- Selenocyanic Acid Esters: Limited crystallographic data exist, but related selenocyanate compounds show weak intermolecular interactions (e.g., van der Waals forces) and minimal hydrogen bonding due to the lack of strong H-bond donors .

- Butyl OA Ester Polymorphs: Oleanolic acid (OA) butyl esters exhibit polymorphism, with metastable phases stabilized by O-H···O hydrogen bonds and stable phases dominated by dispersive forces . This suggests that selenium’s polarizability in selenocyanic acid esters could similarly influence crystal packing.

Key Observations :

- Bioactivity: Selenocyanic acid esters are promising for drug development due to selenium’s role in redox regulation and enzyme inhibition. However, the butyl ester’s specific activity remains unstudied .

- Industrial Use: Conventional butyl esters are widely used as solvents and plasticizers, whereas selenocyanic acid derivatives are niche compounds with specialized applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond in selenocyanic acid, butyl ester undergoes hydrolysis under aqueous conditions, producing reactive selenocyanate ions. This reaction is pH-dependent:

-

Acidic pH : Accelerated hydrolysis occurs, leading to cleavage of the ester bond and formation of selenocyanate (SeCN⁻) and butanol. The reaction is reversible, with water acting as a nucleophile .

-

Basic pH : Similar cleavage occurs, but selenocyanate ions remain stabilized in solution.

The hydrolysis mechanism involves nucleophilic attack by water molecules on the carbonyl carbon, followed by elimination of the selenocyanate group .

Reduction Reactions

Reduction of this compound generates selenols (RSeH), which are reactive intermediates in organic synthesis. Common reducing agents include:

-

NaBH₄/LiAlH₄ : Convert selenocyanates to selenols via two-electron transfer .

-

TCEP/DPDS : Used in peptide ligation reactions to generate phenylselenol (PhSeH) or selenocyanate ions .

| Reducing Agent | Products | Applications |

|---|---|---|

| NaBH₄ | Selenols (RSeH) | Synthesis of alkyl/aryl selenols |

| TCEP/DPDS | Phenylselenol (PhSeH) | Peptide ligation intermediates |

Reduction typically occurs under inert atmospheres (N₂) to minimize oxidation .

Ligation Reactions

This compound participates in diselenide–selenoester ligation for peptide synthesis. The reaction proceeds via an Se-to-N acyl shift, forming transient selenoester intermediates:

-

Initial Ligation : Selenoester reacts with a peptide containing a diselenide bond, forming a selenocyanate intermediate.

-

Acyl Transfer : The intermediate undergoes a conformational shift, transferring the acyl group to the peptide backbone .

| Step | Key Reagents | Products | Challenges |

|---|---|---|---|

| Selenoester formation | TCEP/DPDS, pH 5.2 | Intermediate selenoester | Premature hydrolysis |

| Acyl shift | None | Peptide product | pH-dependent stability |

Optimal conditions involve acidic buffers (pH 5.2) to minimize hydrolysis, though auxiliary cleavage remains a challenge .

Nucleophilic Attack

The selenocyanate group ([Se]C#N) is susceptible to nucleophilic attack, enabling functionalization:

-

Amino acids : Reaction with amines leads to amine–selenocyanate adducts.

-

Aldehydes/Ketones : Form selenoacetals via Lewis acid catalysis (e.g., TiCl₄) .

| Nucleophile | Products | Applications |

|---|---|---|

| Amines | Amine–selenocyanate adducts | Bioconjugation intermediates |

| Aldehydes/Ketones | Selenoacetals | Organic synthesis templates |

These reactions highlight the compound’s utility in constructing selenium-containing biomolecules .

Research Findings and Challenges

-

Stability : Selenoester hydrolysis is highly pH-sensitive, with optimal stability at pH 4–5.2 .

-

Auxiliary Cleavage : Premature removal of seleno-auxiliary groups during ligation requires careful control of TCEP concentrations .

-

Biological Significance : Organoselenium compounds like selenocyanic acid derivatives show potential in oxidative stress modulation and apoptosis studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.